molecular formula C14H22N6O3 B5217804 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B5217804
M. Wt: 322.36 g/mol
InChI Key: CSQDBYHKSHFJOV-UHFFFAOYSA-N
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Description

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound belonging to the class of oxadiazolo-pyrazine derivatives. This compound is characterized by its unique structure, which includes a methoxypropyl group, a methyl group, and an oxan-4-yl group attached to an oxadiazolo-pyrazine core. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of pyrrolooxazinetriones with diaminofurazan in anhydrous ethyl acetate under reflux conditions . The reaction proceeds through nucleophilic attacks of the amino groups on the pyrrolooxazinetrione, leading to the formation of the oxadiazolo-pyrazine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl and oxan-4-yl groups.

    Reduction: Reduction reactions can occur at the oxadiazolo-pyrazine core, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the nitrogen atoms of the oxadiazolo-pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or hydrazine derivatives.

Scientific Research Applications

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazolo-pyrazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific combination of functional groups and its oxadiazolo-pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(oxan-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3/c1-20(10-4-8-22-9-5-10)14-13(15-6-3-7-21-2)16-11-12(17-14)19-23-18-11/h10H,3-9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQDBYHKSHFJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C2=NC3=NON=C3N=C2NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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